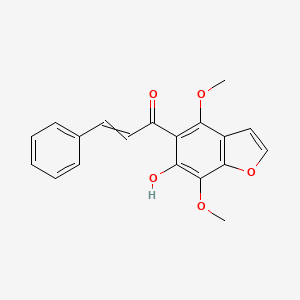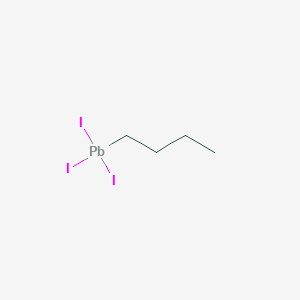
Butyl(triiodo)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(triiodo)plumbane is an organolead compound with the chemical formula C4H9PbI3 It is a derivative of plumbane, where three iodine atoms and one butyl group are bonded to a lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(triiodo)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Lead(IV) iodide and other lead(IV) compounds.
Reduction: Lead(II) iodide and other lead(II) compounds.
Substitution: Various organolead halides depending on the substituent used.
Aplicaciones Científicas De Investigación
Butyl(triiodo)plumbane has several applications in scientific research:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.
Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.
Mecanismo De Acción
The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl(trichloro)plumbane: Similar structure but with chlorine atoms instead of iodine.
Butyl(tribromo)plumbane: Similar structure but with bromine atoms instead of iodine.
Butyl(trifluoro)plumbane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Butyl(triiodo)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro, bromo, and fluoro analogs
Propiedades
Número CAS |
43135-81-5 |
|---|---|
Fórmula molecular |
C4H9I3Pb |
Peso molecular |
645 g/mol |
Nombre IUPAC |
butyl(triiodo)plumbane |
InChI |
InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
ORJBTSHPJFGCDD-UHFFFAOYSA-K |
SMILES canónico |
CCCC[Pb](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)


![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)

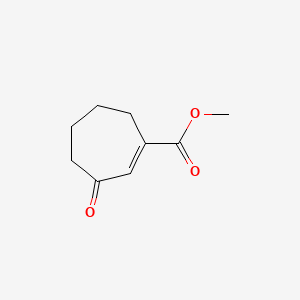

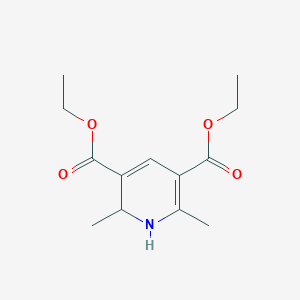
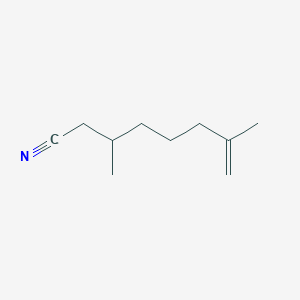
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
